molecular formula C21H13Cl2N3O3 B11538503 4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11538503
M. Wt: 426.2 g/mol
InChI Key: HWCOOOIOZRSEPR-UHFFFAOYSA-N
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Description

(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

Scientific Research Applications

(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is unique due to its combination of a benzoxazole ring and nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H13Cl2N3O3

Molecular Weight

426.2 g/mol

IUPAC Name

N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C21H13Cl2N3O3/c1-12-2-7-18-20(8-12)29-21(25-18)15-10-14(4-6-16(15)22)24-11-13-3-5-17(23)19(9-13)26(27)28/h2-11H,1H3

InChI Key

HWCOOOIOZRSEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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